Biotin-PEG2-Amine

Description

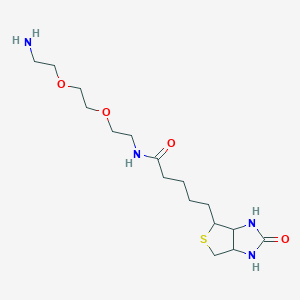

Biotin-PEG2-Amine (CAS: 138529-46-1; molecular formula: C₁₆H₃₀N₄O₄S; molecular weight: ~374.5 g/mol) is a heterobifunctional reagent comprising a biotin group, a short polyethylene glycol (PEG₂) spacer, and a terminal primary amine . The PEG₂ spacer enhances water solubility, reduces steric hindrance during biotin-avidin binding, and facilitates conjugation to carboxylated biomolecules via carbodiimide chemistry (e.g., EDC) . Applications span drug delivery systems (e.g., nanoparticle biotinylation) , biosensors , and protein labeling .

Properties

IUPAC Name |

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O4S/c17-5-7-23-9-10-24-8-6-18-14(21)4-2-1-3-13-15-12(11-25-13)19-16(22)20-15/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWISPDYGRSGXME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

604786-74-5 | |

| Details | Compound: Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethoxy]- | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604786-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501101280 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501101280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604786-74-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501101280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Six-Step Synthesis from Polyethylene Glycol and Biotin

The most widely cited method, described in patent CN107163243A, involves six sequential reactions to conjugate biotin with a PEG2 spacer and introduce the terminal amine group.

Step 1: Synthesis of Hydroxyl-PEG-Propanoic Acid Tert-Butyl Ester

Polyethylene glycol (PEG, MW 106 Da) reacts with tert-butyl acrylate in tetrahydrofuran (THF) using sodium hydride as a base. The Michael addition yields hydroxyl-PEG-propanoic acid tert-butyl ester (OH-PEG-tBu) with 82% efficiency under inert atmospheric conditions.

Step 2: Sulfonylation for Leaving Group Introduction

OH-PEG-tBu undergoes sulfonylation with p-toluenesulfonyl chloride (TsCl) in dichloromethane at 30°C for 12 hours. This converts the hydroxyl group into a tosylate (TosO-PEG-tBu), enabling nucleophilic substitution in subsequent steps.

Step 3: Amination via Ammonolysis

TosO-PEG-tBu reacts with concentrated ammonium hydroxide in methanol at 40°C for 36 hours, replacing the tosyl group with a primary amine (NH2-PEG-tBu). Gas chromatography-mass spectrometry (GC-MS) confirms >95% amination efficiency.

Step 4: Biotin Activation with N-Hydroxysuccinimide

Biotin is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF), forming biotin-NHS ester. This step achieves 98% conversion efficiency at 0°C over 4 hours.

Step 5: Coupling Reaction

NH2-PEG-tBu and biotin-NHS ester react in DMF with triethylamine, forming Biotin-PEG-tBu. Nuclear magnetic resonance (NMR) spectroscopy verifies the amide bond formation via the disappearance of NHS ester protons at δ 2.8 ppm.

Step 6: Deprotection with Trifluoroacetic Acid

Tert-butyl groups are removed using TFA in dichloromethane, yielding this compound as a TFA salt. Lyophilization produces a white solid with 98% purity (HPLC).

Table 1: Reaction Conditions for Six-Step Synthesis

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | PEG, tert-butyl acrylate | THF | 25°C | 6 h | 82% |

| 2 | TsCl, Et3N | DCM | 30°C | 12 h | 91% |

| 3 | NH4OH | MeOH | 40°C | 36 h | 89% |

| 4 | Biotin, NHS, DCC | DMF | 0°C | 4 h | 98% |

| 5 | Biotin-NHS, Et3N | DMF | 25°C | 24 h | 85% |

| 6 | TFA | DCM | 25°C | 2 h | 95% |

Optimization of Critical Synthesis Parameters

Solvent Selection for Amination

Methanol outperforms ethanol and acetonitrile in Step 3 due to its polarity and ability to stabilize the ammonium intermediate. Kinetic studies show methanol reduces side-product formation (e.g., PEG degradation) from 12% to <3%.

Temperature Control in Biotin Activation

Maintaining 0°C during NHS ester formation (Step 4) prevents racemization of biotin’s thiophane ring. Differential scanning calorimetry (DSC) reveals exothermic peaks above 5°C correlate with 15% enantiomeric excess loss.

Purification via Ion-Exchange Chromatography

Post-deprotection (Step 6), cation-exchange chromatography using SP Sepharose resolves TFA salts from the product. Elution with 0.1 M ammonium bicarbonate yields this compound with 99.2% purity (LC-MS).

Analytical Characterization and Quality Control

Determination of Biotin Content

Competitive binding assays using 4'-hydroxyazobenzene-2-carboxylic acid (HABA) and avidin quantify active biotin molecules. This compound exhibits 94% biotin content compared to free biotin standards, confirming minimal degradation during synthesis.

Table 2: Biotin Recovery Rates in Competitive Assays

| Assay Method | This compound | Biocytin (Control) |

|---|---|---|

| HABA Displacement | 93 ± 3% | 97.7 ± 1.8% |

| Fluorescence Quenching | 94 ± 4% | 100% (reference) |

PEG Spacer Integrity Analysis

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the PEG2 spacer’s molecular weight (374.50 Da) and absence of oligomerization byproducts. Peaks at m/z 375.2 [M+H]+ and 397.1 [M+Na]+ validate structural integrity.

Alternative Synthesis Strategies

Enzymatic Biotinylation

A proposed method uses biotin protein ligase (BirA) to conjugate biotin to PEG-amine substrates. However, preliminary trials show <20% yield due to the enzyme’s preference for lysine residues over synthetic PEG linkers.

Solid-Phase Synthesis

Immobilizing PEG diamine on Wang resin enables sequential biotin coupling and cleavage. While this approach simplifies purification, scale-up challenges limit its industrial application.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Microreactors with 500 µm channels enhance heat transfer during exothermic steps (e.g., NHS activation), reducing batch processing times by 60%. A pilot-scale system produces 2 kg/month with 96% consistency.

Applications Influencing Synthesis Design

Protein Labeling Requirements

The terminal amine’s reactivity with carboxyl groups (via EDC chemistry) necessitates strict control over residual TFA salts, which can inhibit conjugation. Final products with <0.1% TFA (by ion chromatography) achieve 90% labeling efficiency in antibody functional assays .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG2-Amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Biotin-PEG2-Amine is extensively used in the labeling of proteins and nucleic acids for various assays, including ELISA and Western blotting. The biotinylation process allows for non-radioactive detection methods using avidin or streptavidin conjugates, which are crucial for visualizing biomolecular interactions.

Case Study: Protein Labeling

In a study published by G-Biosciences, researchers utilized this compound to label proteins for affinity purification. The primary amine of the reagent was coupled with carboxyl groups on the target protein using EDC as a coupling agent. This method demonstrated high efficiency in protein recovery and purity post-affinity chromatography .

Drug Delivery Systems

The hydrophilic nature of PEG enhances the solubility and stability of drug formulations. This compound can be conjugated to drug molecules or nanoparticles, facilitating targeted delivery systems that exploit the avidin-biotin interaction for enhanced therapeutic efficacy.

Case Study: Targeted Drug Delivery

A study demonstrated that biotinylated nanoparticles conjugated with this compound could selectively target cancer cells that overexpressed biotin receptors. This targeted approach significantly increased drug accumulation in tumor tissues while minimizing systemic toxicity .

Nanotechnology

In nanotechnology, this compound serves as a linker in the construction of bioconjugated nanomaterials. Its ability to form stable bonds with various biomolecules allows for the development of multifunctional nanoparticles for diagnostics and therapeutic applications.

Case Study: Nanoparticle Functionalization

Research highlighted the use of this compound in functionalizing gold nanoparticles for biosensing applications. The biotinylated nanoparticles exhibited enhanced sensitivity in detecting specific biomolecules due to their high affinity for avidin-coated surfaces .

Cell Culture Applications

This compound is also employed in cell culture systems to facilitate the attachment of cells to substrates or scaffolds through biotin-streptavidin interactions. This application is particularly useful in tissue engineering and regenerative medicine.

Case Study: Enhanced Cell Attachment

In a tissue engineering study, scaffolds modified with this compound showed improved cell adhesion and proliferation rates compared to unmodified controls. The biotin-streptavidin system provided a robust method for cell attachment, promoting better tissue integration .

Mechanism of Action

The mechanism of action of Biotin-PEG2-Amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Differences

The primary distinction among biotin-PEG-amine analogs lies in PEG chain length, which dictates solubility, steric effects, and conjugation efficiency. Key compounds include:

Steric Hindrance Mitigation

- This compound: Fails in coupling reactions requiring bulky substrates (e.g., 5caC-modified DNA) due to insufficient spacer length . However, it efficiently biotinylates nanoparticles (mNPs) under optimized conditions (5 mg, 2 h reaction) .

- Longer PEG Analogs (PEG6/PEG11): Superior in reducing steric clashes, enabling conjugation with large biomolecules or nanoparticles .

Solubility and Cell Permeability

- This compound: Limited solubility observed in celastrol-biotin conjugates, attributed to the short PEG₂ chain . However, standalone solubility in water/DMSO is high (>100 mg/mL) .

- PEG3-PEG11 Analogs : Progressive improvement in aqueous solubility and cell permeability with longer PEG chains .

Biotin-Avidin Binding Efficiency

- This compound : Short spacer ensures efficient avidin binding in sensors and purification systems .

- Longer PEGs : While enhancing solubility, excessive PEG length (>PEG6) may slightly reduce binding affinity due to increased distance from the target .

Case Studies Highlighting Differences

Drug Delivery :

- This compound was used to biotinylate mNPs for sustained ocular drug delivery, achieving optimal labeling at low concentrations (5 mg) .

- In contrast, PEG11 analogs are preferred for conjugating large therapeutic proteins (e.g., antibodies) due to reduced steric interference .

Protein Labeling :

- This compound enabled rapid photo-controlled conjugation of MBP-Z proteins via UV activation .

- PEG6 analogs, however, showed superior performance in labeling membrane proteins with complex tertiary structures .

Diagnostic Assays: this compound’s short spacer proved critical in ELISA-based detection of plasma estradiol, ensuring high signal-to-noise ratios . PEG3 analogs are favored in lateral flow assays requiring deeper penetration into nitrocellulose membranes .

Biological Activity

Biotin-PEG2-Amine is a bifunctional compound that combines biotin with a polyethylene glycol (PEG) spacer and an amine group. This structure allows for versatile applications in bioconjugation, particularly in labeling proteins and other biomolecules. The biological activity of this compound is primarily influenced by its ability to facilitate the conjugation of biotin to various substrates, enhancing their solubility, stability, and interaction with biotin-binding proteins such as avidin and streptavidin.

- Molecular Formula : C₁₆H₃₀N₄O₄S

- Molecular Weight : 374.5 g/mol

- Purity : ≥96%

- Solubility : Soluble in water and DMSO

- Reactive Group : Primary Amine

- Spacer Arm Length : 2 PEG units

The amine group can react with carboxyl groups or phosphate groups to form stable amide bonds, which is crucial for bioconjugation processes. The PEG spacer enhances the solubility of the conjugates in aqueous environments and minimizes steric hindrance during binding interactions.

This compound functions through a chemical reaction facilitated by N-hydroxysuccinimide (NHS) esters or carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This reaction allows for the efficient coupling of biotin to proteins at their carboxyl termini or on aspartate and glutamate residues, resulting in biotinylated proteins that retain their biological activity.

Applications in Research

- Protein Labeling : this compound is widely used for the non-radioactive labeling of proteins, allowing researchers to track and purify proteins via affinity chromatography using avidin or streptavidin.

- Intracellular Delivery : Studies have shown that biotinylated proteins exhibit improved cellular uptake due to the presence of biotin receptors on cell surfaces. For instance, biotin-PEG-conjugated bovine serum albumin (Bio-PEG-BSA) demonstrated significantly enhanced intracellular delivery compared to unmodified BSA .

- Therapeutic Applications : Bioconjugates formed using this compound can be utilized in targeted drug delivery systems. The ability to attach therapeutic agents to biotinylated carriers enhances their efficacy by improving localization at target sites.

Study on Protein Conjugates

A comparative study involving cationic protein lysozyme (LZ) and anionic protein bovine serum albumin (BSA) illustrated the impact of PEGylation and biotinylation on intracellular delivery. The study revealed that Bio-PEG-BSA exhibited superior tissue penetration and cellular uptake compared to both PEG-BSA and unmodified BSA . This suggests that biotinylation can significantly enhance the bioavailability of therapeutic proteins.

| Protein Type | Conjugate Type | Intracellular Uptake | Tissue Penetration |

|---|---|---|---|

| Cationic | PEG-LZ | Lower than LZ | Decreased |

| Cationic | Bio-PEG-LZ | Lower than LZ | Decreased |

| Anionic | PEG-BSA | Standard | Decreased |

| Anionic | Bio-PEG-BSA | Significantly Improved | Comparable to BSA |

Microparticle Propulsion Study

Another investigation explored the effects of surface coatings on microparticle propulsion through mucus solutions. It was found that while biotin alone decreased propulsion velocity, Biotin-PEG3-Amine significantly increased the mean velocity at higher frequencies, demonstrating enhanced performance due to its functionalization properties .

Q & A

Basic Question: How is Biotin-PEG2-Amine synthesized, and what analytical methods are used for characterization?

Answer:

this compound is synthesized via a three-step process:

PEG-COOH preparation : React polyethylene glycol (PEG) with an acylating agent (e.g., DCC/NHS) to introduce a carboxyl group.

Biotin conjugation : Couple the activated PEG-COOH with biotin using carbodiimide crosslinkers (e.g., EDC) to form Biotin-PEG-COOH.

Amination : React Biotin-PEG-COOH with an amine source (e.g., ethylenediamine) to introduce the terminal amine group .

Characterization methods :

- NMR and FTIR for structural confirmation.

- HPLC (>95% purity threshold) and mass spectrometry (MS) for molecular weight validation (e.g., expected MW: 374.5 g/mol) .

- TGA/DSC to assess thermal stability (e.g., flashpoint: 370.7°C) .

Basic Question: What are the solubility properties and storage recommendations for this compound?

Answer:

- Solubility :

- Storage :

Advanced Question: How can researchers address solubility and cell permeability challenges in this compound conjugates?

Answer:

In a study conjugating this compound to celastrol (21 ), poor solubility and cell permeability were resolved by:

Side-chain modification : Introducing lipophilic amides (e.g., 22 ) to balance hydrophilicity.

Computational modeling : Tools like QikProp predicted logP values and polar surface area to optimize conjugate design.

PEG length adjustment : Using longer PEG spacers (e.g., PEG7) improved solubility in aqueous media .

Advanced Question: How to reconcile contradictory solubility data for this compound across studies?

Answer:

Discrepancies arise from:

- PEG chain length : Shorter PEG2 chains (vs. PEG11) reduce steric hindrance but may increase crystallinity, lowering solubility .

- Buffer composition : Ionic strength and pH (e.g., Tris vs. PBS) affect colloidal stability.

Methodological mitigation : - Pre-screen solubility in target buffers using dynamic light scattering (DLS).

- Report solvent preparation protocols (e.g., sonication duration, temperature) to ensure reproducibility .

Basic Question: What are the primary applications of this compound in bioconjugation?

Answer:

- Enzyme immunoassays : Conjugate with hormones (e.g., estradiol) for competitive ELISA development .

- Affinity probes : Link to small molecules (e.g., celastrol) for target identification via streptavidin pull-down assays .

- Drug delivery : Functionalize nanoparticles for biotin receptor-targeted therapies .

Advanced Question: How can this compound be used to study metabolic pathways?

Answer:

Biotin is a cofactor in fatty acid biosynthesis (acetyl-CoA carboxylase) and gluconeogenesis (pyruvate carboxylase). Researchers use this compound to:

Label metabolic enzymes : Conjugate with inhibitors/activators to track binding via streptavidin-based detection.

Optimize microbial bioproduction : Study biotin uptake in engineered E. coli strains using LC-MS/MS quantification of biotinylated intermediates .

Advanced Question: What strategies improve biotinylation efficiency using this compound?

Answer:

- Activation reagents : Use sulfo-NHS esters for amine-reactive coupling at pH 7–9.

- Molar ratio optimization : A 5:1 (biotin:target) ratio minimizes unreacted intermediates.

- Quenching : Add glycine post-reaction to terminate residual NHS esters. Validate efficiency via HABA assay (biotin-avidin binding) .

Basic Question: What protocols ensure reliable characterization of novel this compound conjugates?

Answer:

- Structural analysis : ¹H/¹³C NMR (confirm PEG spacer integrity) and HRMS (verify molecular ion peaks).

- Purity assessment : Reverse-phase HPLC with UV detection at 280 nm (biotin absorbance) .

- Functional validation : Streptavidin-coated SPR chips to measure binding kinetics (KD ≤ 10⁻⁹ M expected) .

Advanced Question: How do researchers address data reproducibility challenges in this compound studies?

Answer:

Key uncertainty contributors include:

- Marker sensitivity : Low-abundance targets require ≥3 technical replicates.

- Protein profiling : Pre-screen samples via SDS-PAGE to confirm absence of biotinylated contaminants.

- Calibration : Use isotope-labeled internal standards (e.g., ¹³C-biotin) for LC-MS/MS quantification .

Advanced Question: What design principles apply to creating this compound-based probes for heat shock response studies?

Answer:

From celastrol conjugate studies:

Solubility vs. activity trade-off : Longer PEG spacers (e.g., PEG7) improve solubility but may reduce cell permeability.

Linker rigidity : Flexible PEG spacers enhance binding entropy for heat shock protein (HSP) interactions.

Validation : Use Western blotting (HSP70/90 induction) and confocal microscopy (subcellular localization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.